molecular formula C12H19N3O3 B13588830 tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate

Cat. No.: B13588830
M. Wt: 253.30 g/mol
InChI Key: RTMQFXYHPYEQGQ-VIFPVBQESA-N
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Description

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diazoacetyl group, and a piperidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the diazoacetyl group and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The diazoacetyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    tert-butyl(3S)-3-(2-diazoacetyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which imparts distinct reactivity and properties.

Biological Activity

Overview

tert-butyl(3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The presence of the diazoacetyl group is particularly noteworthy as it is known to participate in various chemical reactions, including C-H insertion and cycloaddition processes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with diazoacetyl compounds. A common method includes the use of 1,1,3,3-tetramethylguanidine as a base, which facilitates the formation of the diazoacetyl moiety through a substitution reaction.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those with diazoacetyl groups. For instance, a related compound, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, was evaluated for its ability to inhibit human coronaviruses. In vitro assays demonstrated that certain analogues exhibited micromolar activity against SARS-CoV-2 by targeting viral polyprotein processing and RNA synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • C-H Insertion Reactions : The diazoacetyl group can facilitate C-H insertion reactions, which may lead to the formation of new carbon-carbon bonds under physiological conditions.
  • Enzyme Inhibition : Compounds with similar structures have shown inhibition against viral proteases, which are critical for viral replication .

Study 1: Antiviral Activity Against Coronaviruses

In a study examining a series of piperidine derivatives, several compounds were tested against human coronavirus 229E. The most potent analogue demonstrated an EC50 value of 7.4 µM with a CC50 value indicating moderate cytotoxicity . This suggests that while effective at inhibiting viral replication, careful consideration must be given to potential toxicity.

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a library of 63 piperidine analogues. This study aimed to optimize the antiviral activity by modifying substituents on the piperidine ring. The results indicated that specific substitutions significantly enhanced antiviral efficacy while maintaining lower cytotoxicity profiles .

Data Summary

Compound NameEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundTBDTBDTBD
Related Piperazine Derivative7.4446

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)10(16)7-14-13/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1

InChI Key

RTMQFXYHPYEQGQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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